![molecular formula C12H17NO5 B6607964 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid CAS No. 2386440-36-2](/img/structure/B6607964.png)
2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid
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Description
2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid is a member of the spirocyclic compound family, known for their unique structural and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H19NO5, with a molecular weight of approximately 257.28 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉NO₅ |
Molecular Weight | 257.28 g/mol |
CAS Number | 1251006-00-4 |
Melting Point | 123 - 127 °C |
Mechanisms of Biological Activity
Research indicates that spirocyclic compounds can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for This compound are still under investigation, but several studies suggest potential roles in:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as fatty acid synthase (FASN) and other acyl carrier proteins.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further development in treating infections.
- Anticancer Properties : Preliminary studies suggest that spirocyclic compounds may induce apoptosis in cancer cells, warranting further exploration in oncology.
Study 1: Enzyme Inhibition
A study focused on related azaspiro compounds demonstrated significant inhibition of FASN activity, leading to reduced lipid synthesis in cancer cell lines. The mechanism was attributed to competitive inhibition at the active site of the enzyme, suggesting that This compound could share similar properties.
Study 2: Antimicrobial Activity
In vitro tests indicated that derivatives of this compound exhibited antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
Study 3: Anticancer Activity
Research exploring the cytotoxic effects of spirocyclic compounds revealed that This compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-11(2,3)18-10(16)13-6-12(7-13)4-8(5-17-12)9(14)15/h4H,5-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOQKSIFWDDMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C=C(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.